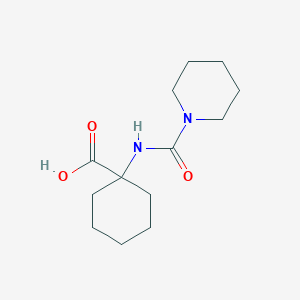

1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid is a unique carboxylic acid derivative with a molecular weight of 254.33 g/mol . This compound is known for its exceptional versatility, combining reactivity and stability, making it a valuable asset in various scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid typically involves the reaction of piperidine with cyclohexanecarboxylic acid under controlled conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactions and microwave-assisted synthesis may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structural features allow it to interact effectively with biological targets, making it valuable in drug discovery.

1.1. Synthesis of Active Pharmaceutical Ingredients

The compound is utilized in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it has been reported as an intermediate in the preparation of Janus kinase inhibitors, which are important for treating autoimmune diseases and certain cancers . Additionally, derivatives of this compound have shown potential as anti-cancer agents, particularly in the context of improving the efficacy of existing chemotherapeutics like daunorubicin and doxorubicin .

2.1. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of compounds derived from this compound. For example, a complex formed with benzene-poly-carboxylic acids demonstrated significant cytotoxic effects on human breast cancer cell lines (MCF-7 and T47D), indicating that structural modifications involving this compound can enhance therapeutic efficacy .

Table 1: Summary of Anti-Cancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BP-C1 | MCF-7 | 750 | Induces apoptosis via caspase activation |

| BP-C1 | T47D | 750 | Inhibits cell viability and promotes cell cycle arrest |

2.2. Synthesis Techniques

The synthesis of this compound involves various methodologies that have been optimized for yield and purity. A notable method includes a one-pot reaction involving p-aminobenzoic acid derivatives under basic conditions to achieve high trans/cis ratios, which is crucial for maintaining biological activity .

Table 2: Synthesis Methods Overview

| Methodology | Key Features | Yield (%) | Remarks |

|---|---|---|---|

| One-Pot Reaction | Uses basic conditions and catalysts | >75% trans isomer | Efficient for industrial applications |

| Catalytic Hydrogenation | Employs Ru/C catalyst under hydrogen pressure | High selectivity for trans isomer | Suitable for large-scale synthesis |

Future Perspectives

The ongoing research into this compound suggests a promising future in drug development, particularly as a scaffold for novel therapeutics targeting various diseases. The ability to modify its structure opens avenues for creating more effective drugs with fewer side effects.

Mecanismo De Acción

The mechanism of action of 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparación Con Compuestos Similares

Piperidine: A heterocyclic amine with a wide range of biological activities and applications in drug discovery.

Cyclohexanecarboxylic acid: A carboxylic acid derivative used in organic synthesis and as a precursor for various chemical compounds.

Uniqueness: 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid stands out due to its unique combination of the piperidine and cyclohexane moieties, which confer distinct chemical and biological properties. This compound’s versatility and stability make it a valuable tool in various scientific and industrial applications .

Actividad Biológica

1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring and a cyclohexane moiety, which are critical for its biological interactions. The presence of carboxamide and carboxylic acid functional groups enhances its solubility and potential binding interactions with biological targets.

The compound primarily acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of fatty acids and the regulation of inflammatory processes. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. This mechanism has been linked to various therapeutic effects, including analgesic and anti-inflammatory actions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against sEH, with IC50 values in the low nanomolar range. For instance, related compounds have shown IC50 values of 0.05 nM against human sEH, indicating potent inhibition that could translate into therapeutic benefits for inflammatory conditions .

In Vivo Studies

Animal models have provided insights into the compound's efficacy. In studies involving models of rheumatoid arthritis and acute pancreatitis, administration of the compound resulted in reduced inflammation markers and improved survival rates in sepsis models. The expression levels of key inflammatory cytokines such as IL-6 and TNF-α were significantly decreased following treatment .

Case Study 1: Rheumatoid Arthritis

A study evaluated the effects of this compound on collagen-induced arthritis in mice. Results indicated a marked reduction in joint swelling and histological signs of inflammation compared to controls. The compound's ability to modulate sEH activity was confirmed through biochemical assays measuring EET levels pre- and post-treatment.

Case Study 2: Acute Pancreatitis

In a model of acute pancreatitis induced by L-arginine, treatment with the compound resulted in decreased pancreatic injury as evidenced by reduced edema and neutrophil infiltration. Survival rates also improved significantly compared to untreated groups, highlighting its potential as a therapeutic agent in acute inflammatory conditions .

Comparative Analysis with Other Compounds

The efficacy of this compound can be compared to other known sEH inhibitors. Below is a summary table highlighting key characteristics:

| Compound Name | IC50 (nM) | Target | Therapeutic Indication |

|---|---|---|---|

| This compound | 0.05 | sEH | Inflammation |

| GSK2256294 | 0.14 | sEH | COPD |

| AR9281 | 0.20 | sEH | Hypertension |

Propiedades

IUPAC Name |

1-(piperidine-1-carbonylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c16-11(17)13(7-3-1-4-8-13)14-12(18)15-9-5-2-6-10-15/h1-10H2,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBUPWQWCQWKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.